molecular formula C21H28O5 B13840692 9-Hydroxy Prednisolone

9-Hydroxy Prednisolone

Cat. No.: B13840692
M. Wt: 360.4 g/mol
InChI Key: JMZWEDDWFWVQMK-NTLOSGPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Steroid Scaffold Modifications in Drug Discovery and Development

Key strategies in steroid scaffold modification include the introduction of double bonds, halogenation, and acylation. mdpi.comnih.gov For instance, the introduction of a double bond between the first and second carbon atoms of the steroid ring, as seen in prednisolone (B192156), enhances glucocorticoid activity. nih.gov Such modifications are often achieved through chemical synthesis or enzymatic processes, with the latter gaining prominence due to its high selectivity and sustainability. mdpi.com

Significance of Hydroxylation within Glucocorticoid Structure-Activity Relationship Studies

Hydroxylation, the addition of a hydroxyl (-OH) group, is a pivotal reaction in modifying the steroid scaffold. mdpi.com In the context of glucocorticoids, the position of hydroxylation is critical in determining the compound's biological activity. The presence of a hydroxyl group at the C11 position, for example, is essential for glucocorticoid activity. ijdvl.com

The introduction of a hydroxyl group at the 9α-position has been a subject of considerable research. This modification is a key step in both the synthesis of potent corticosteroids and the metabolic degradation of steroids by microorganisms. vjs.ac.vnnih.gov For instance, 9α-hydroxyandrost-4-ene-3,17-dione is a crucial intermediate in the synthesis of various commercially important corticosteroids. vjs.ac.vn The study of 9α-hydroxylated derivatives provides valuable insights into the structure-activity relationships of glucocorticoids, helping researchers understand how modifications at this position influence receptor binding and biological function. uomustansiriyah.edu.iq While fluorination at the 9α-position is a more common modification known to enhance anti-inflammatory activity, the hydroxylated precursor is fundamental to its synthesis and understanding. nih.govuomustansiriyah.edu.iq

Positioning of 9-Hydroxylated Prednisolone and its Analogues within Steroid Research

9-Hydroxy Prednisolone and its analogues, particularly 9α-hydroxy-androst-4-ene-3,17-dione, are significant compounds in steroid research. vjs.ac.vngoogle.com They serve as important intermediates in the synthesis of a variety of pharmacologically active steroids, including potent corticosteroids. google.com The synthesis of prednisolone itself can be approached from 9α-hydroxy androstenedione, highlighting the importance of this hydroxylated intermediate. vjs.ac.vnvjs.ac.vn

Furthermore, the study of 9α-hydroxylated steroids is crucial for understanding the metabolic pathways of steroids in microorganisms. nih.gov Microbial hydroxylation at the C9 position is a key step in the degradation of the steroid nucleus. nih.gov Therefore, this compound and its related compounds are not only valuable synthetic precursors but also important tools for studying the fundamental processes of steroid metabolism and for the development of new biotechnological approaches to steroid synthesis. researchgate.nettandfonline.com Research into these compounds continues to provide a theoretical basis for optimizing industrial microbial catalysts for steroid production. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

IUPAC Name

(8S,9R,10S,13S,14S,17R)-9,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O5/c1-18-7-5-14(23)11-13(18)3-4-16-15-6-8-21(26,17(24)12-22)19(15,2)9-10-20(16,18)25/h5,7,11,15-16,22,25-26H,3-4,6,8-10,12H2,1-2H3/t15-,16-,18-,19-,20+,21-/m0/s1

InChI Key

JMZWEDDWFWVQMK-NTLOSGPDSA-N

Isomeric SMILES

C[C@]12CC[C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@@]43C)O

Canonical SMILES

CC12CCC3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)O

Origin of Product

United States

Synthetic and Biocatalytic Pathways for 9 Hydroxylated Pregnane Derivatives

Chemical Synthesis Methodologies for 9-Hydroxylated Steroid Intermediates

The introduction of a hydroxyl group at the C-9 position of the steroid nucleus is a critical step in the synthesis of various potent corticosteroids. While microbiological methods are prevalent, chemical synthesis routes offer alternative and sometimes more versatile approaches to obtaining 9-hydroxylated steroid intermediates. google.com

Multi-Step Organic Synthesis Routes to Prednisolone (B192156) Precursors

The synthesis of prednisolone, a widely used anti-inflammatory drug, from 9α-hydroxy androst-4-ene-3,17-dione represents a key multi-step organic synthesis pathway. vjs.ac.vnvjs.ac.vn This process involves the transformation of the D-ring of the steroid, followed by the construction of the pregnane (B1235032) side chain. A common strategy begins with the protection of the 3-keto group of 9α-hydroxy androst-4-ene-3,17-dione, often as a ketal, to prevent unwanted reactions in subsequent steps. vjs.ac.vn The 17-keto group is then typically converted to a cyanohydrin, which serves as a precursor for the eventual dihydroxyacetone side chain characteristic of corticosteroids. google.comvjs.ac.vn

Stereoselective Chemical Introduction of the 9-Hydroxyl Moiety

While the focus is often on utilizing microbially produced 9α-hydroxylated starting materials, chemical methods for the direct stereoselective introduction of the 9α-hydroxyl group have been explored. These methods are challenging due to the unactivated nature of the C-9 position. However, it has been surprisingly found that 9α-hydroxy steroids can be prepared from other 9α-hydroxy steroids through various known steroid reactions, which were previously thought to be too aggressive for a molecule with a 9α-hydroxyl group. google.com

One approach involves the use of reagents that can direct hydroxylation to the C-9 position. For instance, treatment of ecdysteroids with an excess of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) has been shown to result in stereoselective oxidation at the 9α-position. researchgate.net This method provides a route to novel 9α-hydroxy steroids that are otherwise difficult to access. researchgate.net The stereochemistry of the resulting products has been confirmed by X-ray analysis. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity of 9-Hydroxylated Compounds

The efficiency of synthesizing 9-hydroxylated compounds is highly dependent on the optimization of reaction conditions. In multi-step syntheses, each step must be carefully controlled to maximize the yield and purity of the desired product. For example, in the synthesis of prednisolone from 9α-hydroxy androstenedione, the choice of protecting groups, solvents, and reaction times are critical. vjs.ac.vnresearchgate.net

In the conversion of a 17-keto group to a 17-hydroxy, 17-cyano group, the acetone (B3395972) cyanohydrin method is commonly used. google.com However, the stereochemical outcome of this reaction can be influenced by the presence of the 9α-hydroxyl group. google.com Similarly, during dehydration and epoxidation steps, the choice of reagents and reaction temperature can significantly impact the formation of byproducts. vjs.ac.vn The use of phase-transfer catalysts has also been explored to improve the efficiency of certain reactions. Furthermore, purification techniques such as crystallization and chromatography are essential to isolate the final 9-hydroxylated compound with high purity.

Microbial Transformation and Biocatalysis for 9-Hydroxylation of Steroids

Microbial transformation offers an environmentally friendly and highly selective alternative to chemical synthesis for the production of 9-hydroxylated steroids. frontiersin.orgresearchfloor.org This approach utilizes the enzymatic machinery of microorganisms to introduce a hydroxyl group at the C-9 position of the steroid nucleus with high regio- and stereospecificity. frontiersin.orgscispace.com This biocatalytic step is a key process in the industrial production of many corticosteroid drugs. nih.gov

Screening and Identification of Microorganisms Exhibiting 9-Hydroxylase Activity

A crucial first step in developing a biocatalytic process is the screening and identification of microorganisms that possess the desired enzymatic activity. researchgate.net Numerous microorganisms, including fungi and bacteria, have been screened for their ability to perform 9α-hydroxylation of steroids. scispace.comscispace.com Fungi such as Ascochyta, Helicostilum, and Circinella have been shown to introduce a 9α-hydroxy group, although often with limited selectivity. scispace.com

Among bacteria, actinomycetes, particularly species of Arthrobacter, Corynebacterium, Mycobacterium, Nocardia, and Rhodococcus, are well-known for their steroid-transforming capabilities, including 9α-hydroxylation. scispace.comwalshmedicalmedia.com Screening efforts often involve incubating microbial cultures with a steroid substrate and analyzing the products for the presence of the desired 9-hydroxylated derivative. asm.orgresearchgate.net Molecular methods, such as PCR using primers targeting known hydroxylase genes, can also be employed to screen for potential candidates. nih.govmdpi.com

Rhodococcus and Mycolicibacterium (formerly Mycobacterium) are two genera of bacteria that have been extensively studied and utilized for their exceptional ability to perform specific steroid bioconversions, including 9α-hydroxylation. frontiersin.orgmdpi.com These bacteria possess a complex enzymatic system for steroid degradation, which can be harnessed for the production of valuable steroid intermediates. asm.org

Rhodococcus

Strains of Rhodococcus are particularly efficient at introducing a 9α-hydroxyl group into the steroid nucleus. scispace.comnih.gov The key enzyme responsible for this reaction is 3-ketosteroid-9α-hydroxylase (KSH), a two-component enzyme consisting of a terminal oxygenase (KshA) and a ferredoxin reductase (KshB). frontiersin.orgnih.gov Rhodococcus equi has been shown to convert testosterone (B1683101) to 9α-hydroxyandrost-4-ene-3,17-dione with high efficiency. nih.gov Similarly, Rhodococcus erythropolis has been optimized for the high-yield production of 9α-hydroxy-4-ene-3,17-dione from androst-4-ene-3,17-dione (AD), achieving yields of up to 83% at a substrate load of 30 g/L. scispace.com Studies have also shown that Rhodococcus rhodochrous possesses multiple KSH enzymes, each with a subtle substrate specificity, allowing for the degradation of different classes of steroids. nih.govasm.org

Mycolicibacterium

Mycolicibacterium species, such as Mycolicibacterium neoaurum, are also potent biocatalysts for steroid transformations. nih.govasm.org These bacteria can be genetically engineered to accumulate specific 9α-hydroxylated intermediates. By knocking out genes involved in the degradation of the steroid nucleus, such as those encoding 3-ketosteroid-Δ¹-dehydrogenase (KSTD), the production of 9α-hydroxy derivatives can be significantly enhanced. nih.govresearchgate.net For instance, an engineered strain of M. neoaurum was able to produce 9-hydroxy-3-oxo-4,17-pregadiene-20-carboxylic acid methyl ester (9-OH-PDCE) with a molar yield of 86.7% and a purity of 89.7%. nih.govasm.org Further metabolic engineering, including the overexpression of key enzymes, has been shown to improve the titer and purity of the desired 9-hydroxylated products. nih.govresearchgate.net

Interactive Data Table: Microbial Bioconversion of Steroids to 9-Hydroxylated Derivatives

MicroorganismSubstrateProductMolar Yield (%)Purity (%)Reference
Mycolicibacterium neoaurum (engineered)Phytosterols9-OH-PDCE86.789.7 nih.govasm.org
Rhodococcus equiTestosterone9α-hydroxyandrost-4-ene-3,17-dione3-47Not Reported nih.gov
Rhodococcus erythropolisAndrost-4-ene-3,17-dione (AD)9α-hydroxy-4-ene-3,17-dione8393.6 scispace.com
Mycolicibacterium neoaurum (engineered)Phytosterols9-OH-AD84.9Not Reported researchgate.net
Rhodococcus rhodochrous (recombinant E. coli)Androst-4-ene-3,17-dione (AD)9α-hydroxy-4-AD (9OHAD)>60Not Reported nih.gov
Enzymatic Systems for Directed Steroid Hydroxylation

The introduction of a hydroxyl group at the C9α position of the steroid nucleus is a critical step catalyzed by specific enzymatic systems. nih.gov Microorganisms, particularly from the genera Mycobacterium and Rhodococcus, are known to possess the necessary enzymes for this transformation. mdpi.comscispace.com These enzymatic systems offer a high degree of regio- and stereoselectivity, which is challenging to achieve through conventional chemical methods. mdpi.com

The primary enzyme responsible for this reaction is 3-ketosteroid 9α-hydroxylase (KSH), a two-component Rieske-type non-heme monooxygenase. nih.govresearchgate.net This enzyme system is essential for the bacterial degradation of steroids, initiating the opening of the steroid's polycyclic ring structure. nih.govresearchgate.net In addition to KSH, other enzymes like cytochrome P450 monooxygenases (CYPs) are also utilized for the specific hydroxylation of steroids, contributing to the production of valuable pharmaceutical intermediates. mdpi.commdpi.com The directed evolution and protein engineering of these enzymes have further expanded their substrate scope and improved their catalytic efficiency for producing desired hydroxylated steroid compounds. rsc.orgacs.org

Biochemical Characterization of Steroid 9-Hydroxylase Enzymes

Understanding the biochemical properties of steroid 9-hydroxylase enzymes is fundamental to optimizing the production of 9-hydroxylated steroids. These enzymes are key players in the microbial catabolism of steroids and have significant industrial relevance. nih.gov

Structure and Function of 3-Ketosteroid 9α-Hydroxylase (KSH) Components (KshA, KshB)

The 3-ketosteroid 9α-hydroxylase (KSH) enzyme system is composed of two essential components: a terminal oxygenase, KshA, and a reductase, KshB. nih.govresearchgate.net

KshA , the oxygenase component, is typically a homotrimer. nih.gov It contains a Rieske-type [2Fe-2S] cluster and a mononuclear non-heme iron center within its catalytic domain. nih.govasm.org The structure of KshA is characterized by a minimal and potentially archetypal catalytic domain fold, with a C-terminal helix that stabilizes the trimeric structure. nih.gov The substrate-binding pocket of KshA is extended to accommodate the large steroid substrates. nih.gov There can be multiple isoforms of KshA within a single organism, each with different substrate preferences. asm.orgrug.nl For instance, in Rhodococcus ruber, KshA2 is primarily involved in the degradation of steroids with short side chains, while KshA3 acts on those with longer side chains. rug.nl

KshB , the reductase component, is a monomeric protein. nih.gov It houses a plant-type [2Fe-2S] cluster and a flavin adenine (B156593) dinucleotide (FAD) prosthetic group. nih.gov KshB is responsible for transferring electrons from a reduced cofactor to KshA. rug.nl

The combined action of KshA and KshB results in the 9α-hydroxylation of 3-ketosteroids like androst-4-ene-3,17-dione (AD) and androst-1,4-diene-3,17-dione (ADD), yielding 9α-hydroxy-4-androstene-3,17-dione (9-OHAD) and 9α-hydroxy-1,4-androstadiene-3,17-dione (9-OHADD) respectively. rug.nl This hydroxylation is a critical step that precedes the opening of the B-ring of the steroid nucleus. nih.gov

Cofactor Dependencies and Electron Transfer Mechanisms in 9-Hydroxylation

The catalytic activity of 3-ketosteroid 9α-hydroxylase (KSH) is dependent on the presence of specific cofactors and an efficient electron transfer chain. The reductase component, KshB, utilizes NAD(P)H as the initial electron donor. rug.nlnih.gov

The electron transfer process begins with KshB accepting electrons from NAD(P)H. These electrons are then passed through its internal FAD and [2Fe-2S] cluster. nih.govnih.gov Subsequently, the reduced KshB transfers the electrons to the Rieske [2Fe-2S] cluster of the oxygenase component, KshA. asm.org From the Rieske center, the electrons are finally transferred to the mononuclear iron center in the active site of KshA, where the hydroxylation of the steroid substrate occurs with the consumption of molecular oxygen. nih.gov

Genetic Engineering and Metabolic Pathway Modifications for Improved 9-Hydroxylated Steroid Production

The production of 9-hydroxylated steroid intermediates, such as 9-OHAD, can be significantly enhanced through the genetic modification of microbial hosts. mdpi.comresearchgate.net These strategies aim to channel metabolic flux towards the desired product while minimizing the formation of byproducts.

Gene Deletion and Overexpression Strategies in Microbial Hosts

A primary strategy to improve the yield of 9-hydroxylated steroids is the manipulation of key genes in the steroid catabolic pathway of microorganisms like Mycobacterium and Rhodococcus. mdpi.comfrontiersin.org

Gene Deletion: A common approach involves the deletion or inactivation of genes that encode for enzymes responsible for the further degradation of the desired 9-hydroxylated intermediate. A key target for gene knockout is 3-ketosteroid-Δ1-dehydrogenase (KstD). mdpi.comnih.gov The KstD enzyme catalyzes the dehydrogenation of 9-OHAD to 9α-hydroxy-1,4-androstadiene-3,17-dione (9-OHADD), which is an unstable compound that can spontaneously lead to the opening of the B-ring. nih.govnih.gov By deleting the kstD genes, the degradation of 9-OHAD is blocked, leading to its accumulation. nih.gov In some cases, multiple kstD homologs need to be identified and deleted to completely halt this degradation pathway. nih.gov

Table 1: Examples of Genetic Modifications in Microbial Hosts for Improved 9-OHAD Production

MicroorganismGenetic ModificationEffect on 9-OHAD ProductionReference
Mycobacterium neoaurum ATCC 25795Inactivation of three kstD genes and augmentation of kshBEnhanced production of 9-OH-AD from phytosterol. mdpi.com mdpi.com
Mycobacterium neoaurumDeletion of fbpC3 and embCIncreased 9-OHAD yield by 21.3% and further with combined deletion. mdpi.com mdpi.com
Mycobacterium neoaurumDeletion of kasBIncreased 9-OHAD production by 137.7%. mdpi.com mdpi.com
Mycobacterium fortuitumKnockout of all kstD genes and blocking the C22 pathwayEnhanced production of 9-OHAD. nih.gov nih.gov
Mycobacterium neoaurum MS136Overexpression of hsd, hsd4A, kshA1, kshB and knockout of kstDIncreased 9-OHAD production by 1.45-fold. researchgate.net researchgate.net
Mycobacterium neoaurum ATCC 25795Overexpression of a mutant KshA1NProduction of 11.7 g/L 9-OHAD from 20.0 g/L phytosterol. nih.gov nih.gov
Bioprocess Optimization for Industrial Scale-Up of 9-Hydroxylated Steroid Intermediates

For the industrial-scale production of 9-hydroxylated steroid intermediates, optimization of the bioprocess is crucial. This involves refining various fermentation parameters to maximize productivity and yield.

One key aspect is the selection and optimization of the culture medium. scispace.com This includes identifying the best carbon and nitrogen sources to support cell growth and enzyme activity. scispace.com For example, in Rhodococcus erythropolis, a medium containing soybean flour, yeast extract, and glucose was found to be optimal for the 9α-hydroxylation of androst-4-ene-3,17-dione (AD). scispace.com

The addition of inducers to the fermentation medium can also significantly enhance the expression of the required enzymes. 3-ketosteroid-9α-hydroxylase (KSH) is an inducible enzyme, and the presence of a 3-keto group and a Δ4-double bond in the steroid nucleus is often necessary for its activity. scispace.com

Furthermore, the physical conditions of the fermentation, such as pH, temperature, and aeration, must be carefully controlled. The use of surfactants can also be beneficial, particularly when dealing with high substrate concentrations, as it can improve the bioavailability of the hydrophobic steroid substrates to the microbial cells. scispace.com Through careful optimization of these parameters, a high-yield production of 9α-hydroxy-4-ene-3,17-dione has been achieved, with concentrations reaching up to 83% yield from a 30 g/L substrate load. scispace.com These optimization strategies are essential for making the biotechnological production of 9-hydroxylated steroids economically viable on an industrial scale. mdpi.comresearchgate.net

Comparative Analysis of Chemical versus Biocatalytic Approaches for 9-Hydroxylated Steroid Synthesis

The synthesis of 9-hydroxylated steroids can be accomplished through either chemical or biocatalytic methods, each presenting a distinct set of advantages and disadvantages. The choice of method often depends on factors such as desired selectivity, process efficiency, and environmental considerations.

Biocatalytic Synthesis: Biocatalysis, utilizing either isolated enzymes or whole-cell systems, has emerged as a powerful alternative for steroid functionalization. acs.org Its primary advantage lies in the remarkable regio- and stereoselectivity of enzymes, which can target a specific C-H bond on the complex steroid scaffold. researchgate.net This high selectivity minimizes the formation of byproducts and simplifies downstream purification processes.

Microbial hydroxylation, a key biocatalytic process, occurs under mild conditions (e.g., neutral pH, room temperature), reducing energy consumption and avoiding the use of toxic reagents. researchgate.netbeilstein-journals.org Enzymes like 3-ketosteroid 9α-hydroxylase (KSH) have been shown to be highly efficient, achieving near-quantitative conversion of substrates to their 9α-hydroxylated products. rsc.org The main limitations of biocatalysis have historically been the narrow substrate scope of enzymes and the potential for enzyme inhibition. scialert.net However, advances in genetic and metabolic engineering are continuously expanding the range of applicable substrates and improving the robustness of biocatalysts. researchfloor.orgmdpi.com Chemoenzymatic strategies, which combine the advantages of both approaches, are increasingly being used to develop concise and scalable syntheses for complex molecules like 9,10-secosteroids, starting from readily available steroid precursors. nih.gov

The following table provides a comparative overview of the two approaches.

Table 2: Comparison of Chemical and Biocatalytic Synthesis of 9-Hydroxylated Steroids

Feature Chemical Synthesis Biocatalytic Synthesis Source(s)
Selectivity Often low regio- and stereoselectivity, leading to byproducts. High regio- and stereoselectivity, highly specific transformations. researchgate.net
Reaction Conditions Frequently requires harsh conditions (e.g., strong oxidants, extreme pH/temperature). Operates under mild, environmentally friendly conditions (e.g., aqueous media, ambient temperature). researchgate.netbeilstein-journals.org
Yield & Efficiency Can be moderate to low due to side reactions and purification losses. Often high to quantitative yields with high efficiency. rsc.orgresearchgate.net
Environmental Impact Generates more chemical waste; uses potentially toxic reagents. Considered a "greener" technology with less waste. researchgate.net
Substrate Scope Generally broader and more versatile. Traditionally limited by enzyme specificity, but expanding via protein engineering. rsc.orgacs.org

| Process Complexity | Can involve multiple protection/deprotection steps, making processes elaborate. | Can simplify synthetic routes, often reducing the number of steps. | researchgate.netnih.gov |

Metabolism and Enzymatic Transformations of 9 Hydroxylated Prednisolone Analogues

In Vitro Metabolic Profiling of Prednisolone (B192156) and Hydroxylated Metabolites

The in vitro study of prednisolone metabolism provides a foundational understanding of its transformation pathways. Key enzymatic processes include hydroxylation reactions primarily mediated by cytochrome P450 enzymes and subsequent conjugation reactions that facilitate excretion.

Role of Cytochrome P450 Monooxygenases (e.g., CYP3A4) in Steroid Hydroxylation

Cytochrome P450 (CYP) monooxygenases are a superfamily of enzymes crucial for the metabolism of a wide array of xenobiotics and endogenous compounds, including steroids. nih.gov Specifically, the CYP3A subfamily, with CYP3A4 being the most abundant in the human liver and intestine, plays a significant role in the metabolism of many drugs. helsinki.fi

Prednisolone is metabolized by CYP3A4, and to a lesser extent by CYP3A5, to its 6β-hydroxy form, 6β-hydroxyprednisolone. nih.govreactome.orgpharmgkb.org This hydroxylation is a key step in the phase I metabolism of prednisolone. pharmgkb.org Studies using recombinant CYP enzymes have shown that the intrinsic clearance of prednisolone is significantly higher with CYP3A4 compared to CYP3A5. nih.gov Furthermore, the formation of 6β-OH-prednisolone is substantially greater with CYP3A4. nih.gov The use of CYP3A4 inhibitors, such as ketoconazole, has been shown to decrease the urinary excretion of 6β-hydroxyprednisolone, further confirming the role of CYP3A4 in this metabolic pathway. reactome.orgpharmgkb.org It is also noteworthy that prednisolone can induce the expression of CYP3A4 in liver cells. reactome.orgpharmgkb.org

Microbial cytochrome P450 enzymes have also been studied for their ability to hydroxylate steroids at various positions, offering potential for biocatalytic applications. asm.org For instance, some bacterial P450s can catalyze stereospecific hydroxylations at the 2β and 16β positions of steroid molecules. asm.org

Conjugation Reactions (e.g., Glucuronidation) of Steroid Metabolites

Following phase I metabolism, steroid metabolites, including hydroxylated forms of prednisolone, undergo phase II conjugation reactions to increase their water solubility and facilitate their excretion. Glucuronidation, the attachment of glucuronic acid to the steroid molecule, is a major conjugation pathway.

Prednisolone and its metabolites can be conjugated with glucuronides. nih.govpharmgkb.org In vitro studies have identified UDP-glucuronosyltransferase 2B7 (UGT2B7) as the primary enzyme responsible for the glucuronidation of prednisone (B1679067), the prodrug of prednisolone. pharmgkb.org UGT2B17 and UGT1A3 also show some activity. pharmgkb.org It is likely that these enzymes are also involved in the glucuronidation of prednisolone and its various metabolites. pharmgkb.org An investigation into the urinary excretion of prednisolone and its metabolites found that prednisone (PREDON) exhibits the highest degree of glucuroconjugation (50%), while prednisolone (PRED), 20β-dihydroprednisolone (20β-PRED), and 20α-dihydroprednisolone (20α-PRED) show less than 20% conjugation. ugent.be The resulting glucuronide conjugates are hydrophilic and are actively transported out of cells for excretion. pharmgkb.org

Investigation of Enzyme Systems Involved in Steroid Core Modification and Degradation

Beyond hydroxylation and conjugation, other enzyme systems play a crucial role in modifying the core structure of steroids, influencing their activity and metabolism. These include dehydrogenases and reductases that act on various positions of the steroid nucleus.

Activities of 11β-Hydroxysteroid Dehydrogenases (11β-HSD) on Steroid Intermediates

The 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes are critical regulators of glucocorticoid action at the tissue level. nih.govbioscientifica.com They catalyze the interconversion of active 11β-hydroxyglucocorticoids (like cortisol and prednisolone) and their inactive 11-keto forms (like cortisone (B1669442) and prednisone). nih.govbioscientifica.comwikipedia.org There are two main isozymes: 11β-HSD1 and 11β-HSD2.

11β-HSD1 is widely expressed in metabolic tissues such as the liver, adipose tissue, and muscle. nih.gov In most intact cells, it predominantly functions as a reductase, converting cortisone to the active cortisol, thereby amplifying glucocorticoid action locally. nih.govoup.com This activity is dependent on NADPH, which is supplied by hexose-6-phosphate dehydrogenase (H6PDH) within the endoplasmic reticulum. oup.com

11β-HSD2 is primarily found in aldosterone-target tissues like the kidney. nih.gov It acts as a dehydrogenase, inactivating cortisol to cortisone, which prevents the illicit activation of the mineralocorticoid receptor by cortisol. nih.gov

The interconversion between prednisone (the inactive prodrug) and prednisolone (the active form) is catalyzed by 11β-HSD. pharmgkb.org The liver is the primary site for the conversion of prednisone to prednisolone. nih.govpharmgkb.orgdrugbank.com This reversible reaction allows for the regulation of active glucocorticoid levels in different tissues. pharmgkb.org

Characterization of Reductases and Dehydrogenases Affecting Steroid Structure

A variety of reductases and dehydrogenases contribute to the extensive metabolism of prednisolone, leading to a diverse array of metabolites. These enzymes belong to superfamilies such as the short-chain dehydrogenases/reductases (SDRs) and the aldo-keto reductases (AKRs). oup.comnih.gov

Phase I metabolic reactions of prednisone and prednisolone include the reduction of the C20-ketone group, leading to the formation of 20α- and 20β-dihydro metabolites. pharmgkb.org For example, 20α-dihydroprednisolone and 20β-dihydroprednisolone are known metabolites. ugent.benih.gov Enzymes from the AKR1C family are likely involved in these reductions. pharmgkb.org A study investigating prednisolone metabolites in human urine identified several dihydroprednisolone and dihydroprednisone isomers. nih.govupf.edu

Hydroxysteroid dehydrogenases (HSDs) are a broad class of enzymes that play a pivotal role in the metabolism of steroid hormones by catalyzing the oxidation and reduction of hydroxyl and keto groups at various positions on the steroid nucleus. nih.govrsc.org For example, 17β-HSDs regulate the activity of androgens and estrogens by interconverting the 17-keto and 17β-hydroxy forms. nih.gov While the primary focus here is on prednisolone, the broader actions of these enzyme families highlight the complexity of steroid metabolism.

Interconversion Dynamics within Steroid Metabolic Networks

The metabolism of steroids is not a linear pathway but rather a complex network of interconnected and reversible reactions. The interconversion between active and inactive forms, as well as the generation of various metabolites, is a dynamic process that varies between different tissues and physiological states.

The interconversion of prednisone and prednisolone by 11β-HSD is a prime example of this dynamic. pharmgkb.org While the liver predominantly converts prednisone to prednisolone, other tissues like the kidney can convert prednisolone back to prednisone. pharmgkb.org This tissue-specific regulation allows for fine-tuning of glucocorticoid activity.

Furthermore, the various metabolites of prednisolone can themselves be substrates for further enzymatic transformations, creating a complex web of metabolic pathways. For example, hydroxylated metabolites can undergo conjugation, and dihydro-metabolites can be further modified. The study of the complete urinary metabolic profile after prednisolone administration reveals a large number of metabolites, underscoring the complexity of this network. nih.govupf.edunih.govnih.govd-nb.info The relative abundance of these metabolites can change over time, reflecting the dynamic nature of the metabolic processes. nih.govnih.gov Understanding these interconversion dynamics is crucial for a complete picture of the pharmacology of prednisolone and its analogues.

Table 1: Key Enzymes in Prednisolone Metabolism

Enzyme Class Specific Enzyme(s) Role in Prednisolone Metabolism
Cytochrome P450 Monooxygenases CYP3A4, CYP3A5 Hydroxylation of prednisolone to 6β-hydroxyprednisolone. nih.govreactome.orgpharmgkb.org
UDP-Glucuronosyltransferases UGT2B7, UGT2B17, UGT1A3 Conjugation of prednisolone and its metabolites with glucuronic acid. pharmgkb.org
Hydroxysteroid Dehydrogenases 11β-HSD1, 11β-HSD2 Interconversion of prednisolone (active) and prednisone (inactive). pharmgkb.orgpharmgkb.org
Aldo-Keto Reductases AKR1C family (putative) Reduction of the C20-ketone group to form 20α- and 20β-dihydro metabolites. pharmgkb.org

Table 2: Major Metabolites of Prednisolone

Metabolite Metabolic Pathway
Prednisone Oxidation of the 11β-hydroxyl group by 11β-HSD. pharmgkb.org
6β-Hydroxyprednisolone Hydroxylation by CYP3A4. nih.govreactome.orgpharmgkb.org
20α-Dihydroprednisolone Reduction of the C20-ketone group. ugent.benih.gov
20β-Dihydroprednisolone Reduction of the C20-ketone group. ugent.benih.gov
Prednisolone Glucuronide Glucuronidation. pharmgkb.org

Mechanistic Research on the Biological Activity of 9 Hydroxylated Prednisolone Analogues

Glucocorticoid Receptor (GR) Binding and Translocation Dynamics of 9-Hydroxylated Steroids

The physiological actions of glucocorticoids are initiated by their binding to the cytosolic glucocorticoid receptor (GR). nih.gov In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (Hsp90). uconn.edu Upon ligand binding, the receptor undergoes a conformational change, dissociates from this complex, and rapidly translocates into the nucleus. nih.govuconn.edu

Structural modifications to the steroid nucleus can influence these initial steps. For instance, studies on glucocorticoid derivatives with a Δ-9,11 modification—a double bond between carbons 9 and 11—show that these analogs are capable of binding to the GR and inducing its translocation from the cytoplasm to the nucleus. nih.gov This indicates that the core steroid structure, even with significant alteration at the 9-position, retains the necessary features to initiate this critical translocation process. While direct and detailed studies focusing solely on the translocation dynamics of 9-hydroxy prednisolone (B192156) are not extensively documented, the behavior of structurally related compounds suggests that the fundamental processes of GR binding and subsequent nuclear import are likely preserved. nih.gov

Modulation of Gene Transcription by 9-Hydroxylated Steroid Derivatives

Once inside the nucleus, the ligand-bound GR modulates the expression of target genes through distinct pathways, and modifications at the 9-position of the steroid can significantly influence the receptor's activity in these pathways.

The ability to separate the transrepression and transactivation functions of the GR is a primary goal in the development of safer glucocorticoids. nih.gov Research into compounds with modifications at the C9 position has been particularly insightful. For example, glucocorticoid analogs with a Δ-9,11 modification have been shown to be dissociative steroids. nih.gov In reporter gene assays, prednisolone strongly induces GRE-mediated transcription in a dose-dependent manner. nih.gov In stark contrast, the Δ-9,11 analogs show a profound loss of this transactivation capability, exhibiting no activity even at concentrations 200 times higher than that of prednisolone. nih.gov

This dissociation is a hallmark of selective glucocorticoid receptor modulators (SEGRMs). A novel, non-steroidal SEGRAM, GRM-01, further illustrates this principle. Compared to prednisolone, which shows robust transactivation, GRM-01 acts as a partial agonist, demonstrating significantly lower efficacy in inducing GR-mediated transactivation. frontiersin.org

CompoundGR Transactivation EC₅₀ (nM)GR Transactivation Efficacy (%)Reference
Prednisolone24.380.5 frontiersin.org
GRM-0160.231.8 frontiersin.org

The primary anti-inflammatory action of glucocorticoids is achieved through the transrepression of pro-inflammatory transcription factors, most notably NF-κB and AP-1. oup.com Prednisolone itself has been shown to exert its anti-inflammatory and antiproliferative effects by inhibiting the nuclear translocation of NF-κB subunits. nih.gov

Crucially, studies on structurally modified steroids show that this transrepressive activity can be retained or even enhanced while transactivation is diminished. The Δ-9,11 analogs, which lack transactivation potential, retain potent inhibitory activity against TNF-α-induced NF-κB signaling, with potencies comparable to that of prednisolone. nih.gov Furthermore, research on non-steroidal analogues has shown that the addition of a C(9)-hydroxyl group can result in potent GR agonist activity coupled with effective inhibition of NF-κB and AP-1. rsc.org

The functional outcome of this inhibition is a reduction in the release of pro-inflammatory cytokines. The SEGRAM GRM-01, for instance, demonstrates potent, dose-dependent inhibition of interleukin-6 (IL-6) release from human lung cells and fibroblast-like synoviocytes from rheumatoid arthritis patients. frontiersin.org

CompoundAssayInhibitory Potency (IC₅₀, nM)Maximal Inhibition (%)Reference
PrednisoloneIL-6 Release (A549 Cells)0.86101 frontiersin.org
GRM-01IL-6 Release (A549 Cells)6.193 frontiersin.org
PrednisoloneIL-6 Release (RA Synoviocytes)5.679.8 frontiersin.org
GRM-01IL-6 Release (RA Synoviocytes)19.162.8 frontiersin.org

Structure-Activity Relationship (SAR) Studies of 9-Hydroxylated Steroid Modifications

Structure-activity relationship (SAR) studies are essential for understanding how specific chemical modifications to the steroid scaffold influence biological activity, guiding the design of more effective and safer drugs.

Modifications at the 9α-position of the steroid B-ring are known to have a significant impact on receptor binding. Generally, 9α-halogenation, such as fluorination, dramatically increases glucocorticoid receptor binding affinity. uomustansiriyah.edu.iqingentaconnect.com Research into other substitutions at this position has yielded more nuanced results. For example, the addition of a C(9)-hydroxyl group to a series of non-steroidal GR agonists was found to increase potency at the glucocorticoid receptor. rsc.org However, this modification came at the cost of selectivity, as it simultaneously reduced the selectivity for GR over the progesterone (B1679170) receptor (PR) by approximately four-fold. rsc.org

Maintaining high selectivity for the GR over other steroid receptors, such as the PR and the mineralocorticoid receptor (MR), is critical to avoiding off-target hormonal effects. In contrast to the aforementioned findings, the modern SEGRAM GRM-01 demonstrates high potency and remarkable selectivity for the human GR, with very low affinity for both the PR and MR. frontiersin.org

CompoundReceptorBinding Affinity (Kᵢ, nM)Reference
GRM-01Glucocorticoid Receptor (GR)12 frontiersin.org
Progesterone Receptor (PR)3,700
Mineralocorticoid Receptor (MR)>10,000

The exploration of DIGRA (or SEGRAM) properties is at the forefront of modern glucocorticoid research. The central concept is to develop ligands that effectively dissociate the beneficial anti-inflammatory effects (mediated by transrepression) from the detrimental side effects (largely mediated by transactivation). nih.gov

Modifications involving the C9-position have proven to be a fruitful strategy for achieving this dissociation. As discussed, Δ-9,11 analogs of glucocorticoids are functional DIGRAs; they induce GR nuclear translocation and mediate anti-inflammatory activities through transrepression while lacking the ability to induce GRE-mediated gene transcription. nih.gov This dissociation suggests that these analogs could serve as safer therapeutic agents for chronic inflammatory conditions. nih.gov The finding that a C(9)-hydroxyl group in a non-steroidal scaffold can confer potent GR agonism and NF-κB/AP-1 inhibition further supports the importance of this position in modulating GR function toward a dissociated profile. rsc.org These findings collectively highlight that strategic modifications at and around the C9-position of both steroidal and non-steroidal scaffolds are a key approach in the rational design of next-generation glucocorticoid therapies with an improved therapeutic index.

In Vitro and Preclinical Cellular and Molecular Investigations of 9-Hydroxylated Prednisolone Analogues

The biological effects of 9-hydroxylated prednisolone analogues, like other glucocorticoids, are primarily mediated through their interaction with the glucocorticoid receptor (GR). nih.govqiagen.com These synthetic steroids, derived from cortisol, exert their influence by modulating gene expression. drugbank.com Upon entering a cell, these analogues bind to the GR, which is typically located in the cytoplasm in an inactive complex with chaperone proteins such as heat shock protein 90 (hsp90). nih.govqiagen.com

Ligand binding triggers a conformational change in the GR, causing it to dissociate from the chaperone proteins and translocate into the nucleus. nih.govqiagen.com Inside the nucleus, the activated GR-ligand complex can influence gene transcription in several ways:

Transactivation: The GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to an increase in their transcription. nih.govfrontiersin.org

Transrepression: The GR can inhibit the expression of pro-inflammatory genes without directly binding to DNA. This often occurs through protein-protein interactions with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), preventing them from activating inflammatory gene expression. frontiersin.orgdrugbank.com

Negative GREs (nGREs): The GR can also bind to negative GREs to suppress gene expression by recruiting corepressor complexes. frontiersin.org

The specific modifications to the prednisolone structure, such as hydroxylation at the 9-position, can significantly alter the potency and selectivity of the compound. For instance, the introduction of a 9α-fluorine atom in cortisol enhances its glucocorticoid activity approximately 10-fold. britannica.com This suggests that substitutions at the 9-position can profoundly impact the interaction with the GR and the subsequent downstream signaling events. While direct studies on 9-hydroxy prednisolone are limited, it is hypothesized that the hydroxyl group would similarly influence the binding affinity and conformational changes of the GR, thereby modulating its transcriptional activity.

Non-genomic effects that occur rapidly and are independent of transcription have also been reported for glucocorticoids, often involving membrane-associated receptors and the activation of intracellular second messengers like MAPKs. oup.com It is plausible that 9-hydroxylated analogues could also participate in these rapid signaling pathways.

The anti-inflammatory properties of prednisolone and its analogues are well-documented and are a cornerstone of their therapeutic use. drugbank.com These effects are largely due to the suppression of inflammatory gene expression and the reduced production of inflammatory mediators. drugbank.commedrxiv.org

In cellular models, prednisolone has been shown to down-regulate a wide array of inflammatory molecules. A study on sputum and plasma samples from patients treated with mepolizumab demonstrated that prednisolone significantly reduced the levels of type-2 inflammation and chemotaxis-related proteins, including interleukins (IL-4, IL-5, IL-13), chemokines (CCL17, CCL22, CCL24, CCL26), and mast cell tryptases. medrxiv.org Furthermore, prednisolone has been observed to decrease the expression of cellular adhesion molecules, such as P-selectin and ICAM-1, which are crucial for the infiltration of inflammatory cells into tissues. nih.gov In a human skin inflammation model using imiquimod (B1671794) (IMQ), oral prednisolone was found to suppress the infiltration of various immune cells, including NK cells, dendritic cells, and classical monocytes, and reduce the levels of inflammatory cytokines like TNF, IL-6, and IL-8 in blister fluid. frontiersin.orgresearchgate.net

The structural modification at the 9-position of the steroid nucleus is a critical determinant of anti-inflammatory potency. The introduction of a 9α-fluoro group to prednisolone, creating 9α-fluoroprednisolone, significantly enhances its anti-inflammatory activity. britannica.com Animal model studies have further elucidated the in vivo effects of such analogues. For example, in sheep, 9α-fluoroprednisolone was shown to possess potent "hypertensinogenic" and "mineralocorticoid" activities, highlighting the diverse physiological effects that can be modulated by 9-position substitutions. nih.gov

The following table summarizes the observed effects of prednisolone in various inflammatory models, which provides a basis for the expected activity of its 9-hydroxylated analogues.

Model SystemKey FindingsReference
Human Sputum/Plasma (Proteomics)Down-regulation of IL-4, IL-5, IL-13, various chemokines (CCL17, CCL22, etc.), and mast cell tryptases. medrxiv.org
Dystrophin-Deficient Mouse MuscleReduction of macrophages, CD4+ and CD8+ T-cells; decreased vascular P-selectin and ICAM-1 expression. nih.gov
Human Imiquimod-Induced Skin InflammationSuppression of NK cells, dendritic cells, and classical monocytes; reduction of TNF, IL-6, and IL-8. frontiersin.org
Sheep (In Vivo)9α-fluoroprednisolone exhibited significant "hypertensinogenic" and "mineralocorticoid" activity. nih.gov

These findings collectively suggest that 9-hydroxylated prednisolone analogues would likely exhibit significant anti-inflammatory capacities, with the specific nature and potency of these effects being dependent on the precise stereochemistry of the hydroxyl group at the 9-position.

The relationship between corticosteroids and oxidative stress is complex, with studies reporting both pro-oxidant and antioxidant effects, which appear to be dependent on the specific steroid, its concentration, and the duration of exposure. nih.govnih.gov Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key component of inflammatory processes. nih.govmdpi.com

Corticosteroids can influence oxidative stress through several mechanisms. Acute or short-term administration of prednisolone has been shown to inhibit the generation of ROS in platelets. nih.gov This suggests a potential antioxidant or protective effect in certain contexts. The anti-inflammatory actions of glucocorticoids can indirectly reduce oxidative stress by suppressing the inflammatory cells and processes that generate ROS. nih.gov

Conversely, prolonged exposure to some corticosteroids has been linked to increased oxidative stress. For example, long-term treatment with methylprednisolone (B1676475) was found to increase lipid peroxidation in rat lungs, indicating oxidative damage. nih.gov Cortisol has been shown to induce oxidative stress in human platelets by stimulating the formation of ROS and superoxide (B77818) anions, which was correlated with increased lipid peroxidation and NADPH oxidase activity. mdpi.com

The antioxidant or pro-oxidant properties of a steroid are intrinsically linked to its chemical structure. A study evaluating the antioxidative potential of various steroids found that compounds like estriol (B74026) and 17β-estradiol exhibited significant antioxidant properties, whereas cortisone (B1669442) and corticosterone (B1669441) showed mild pro-oxidant effects. nih.gov Other steroids, including cortisol and progesterone, had no significant direct antioxidant activity in the tested system. nih.gov

The following table outlines the varied effects of different steroids on oxidative stress markers.

SteroidModel SystemEffect on Oxidative StressReference
Prednisolone (short-term)PlateletsInhibition of ROS generation nih.gov
Methylprednisolone (long-term)Rat LungsIncreased lipid peroxidation nih.gov
CortisolHuman PlateletsStimulation of ROS and superoxide anion formation mdpi.com
Estriol, 17β-estradiolIn vitro radical generator assayAntioxidant properties nih.gov
Cortisone, CorticosteroneIn vitro radical generator assayMild pro-oxidant properties nih.gov

Further research is necessary to specifically elucidate the direct antioxidant or pro-oxidant activities of this compound and its analogues and to understand how this structural feature modulates the cellular response to oxidative stress.

Advanced Analytical Methodologies for the Characterization and Quantification of 9 Hydroxylated Prednisolone Compounds

Chromatographic Separation Techniques for Steroid Mixtures

Chromatographic techniques are fundamental in the analysis of steroid mixtures, providing the necessary separation of structurally similar compounds like 9-Hydroxy Prednisolone (B192156) from its parent compound and other metabolites. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are at the forefront of these separation methodologies.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for separating corticosteroids and their metabolites. researchgate.net Reversed-phase HPLC is a common approach for such separations. acs.orgnih.gov The choice of stationary phase and mobile phase composition is critical for achieving optimal resolution between closely related steroid structures. For instance, C18 columns are frequently employed for the separation of prednisolone and its impurities. acs.org

A typical HPLC method for separating corticosteroids might utilize a C18 column with dimensions of 150 mm × 4.6 mm and a particle size of 3 μm. nih.gov The mobile phase often consists of a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) and water, sometimes with additives like tetrahydrofuran (B95107) to improve separation. acs.orgsemanticscholar.org For example, a mobile phase of methanol/tetrahydrofuran/water (8:19:73 v/v/v) has been used for the isocratic separation of nine different corticosteroids. nih.govsemanticscholar.org

UPLC, with its use of smaller particle size columns (typically <2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. lcms.cz An Acquity BEH C18 column (100 x 2.1 mm i.d., 1.7 µm particle size) has been successfully used for the chromatographic separation of prednisolone metabolites. upf.edu The separation can be performed using a gradient elution with a mobile phase consisting of water with ammonium (B1175870) formate (B1220265) and acetonitrile, both containing formic acid. upf.edu

The following table outlines typical parameters for HPLC and UPLC separation of corticosteroids:

ParameterHPLCUPLC
Column C18, 150 mm x 4.6 mm, 3 µmAcquity BEH C18, 100 x 2.1 mm, 1.7 µm
Mobile Phase Methanol/Tetrahydrofuran/WaterWater with Ammonium Formate and Acetonitrile with Formic Acid
Flow Rate ~1.0 - 1.2 mL/min nih.gov~400 µL/min upf.edu
Detection UV at 254 nm nih.govMass Spectrometry

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is another powerful technique for the analysis of steroids, though it typically requires chemical derivatization to increase the volatility and thermal stability of the compounds. core.ac.uknih.gov For glucocorticoids like 9-Hydroxy Prednisolone, derivatization is necessary to convert the polar hydroxyl and keto groups into less polar and more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers. core.ac.ukacs.org

The derivatization process can be optimized using various silylating reagents and can be accelerated using techniques like microwave-assisted derivatization. acs.org Once derivatized, the compounds can be separated on a capillary column, such as an HP-ULTRA1 column (17 m × 0.2 mm i.d., 0.11 µm film thickness), and detected by mass spectrometry (GC-MS). mdpi.com While effective, the need for derivatization can introduce additional complexity and potential for sample loss compared to LC-based methods. researchgate.net

Advanced Spectroscopic and Spectrometric Methods for Structural Elucidation and Profiling

Following chromatographic separation, advanced spectroscopic and spectrometric methods are employed for the definitive structural elucidation and quantification of this compound.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the identification and characterization of drug metabolites. researchgate.net LC-MS/MS has demonstrated great utility in identifying new metabolites of compounds with a steroid structure. upf.edu For the analysis of prednisolone and its hydroxylated metabolites, electrospray ionization (ESI) is a commonly used ionization technique. dshs-koeln.de

Tandem mass spectrometry (MS/MS) provides valuable structural information through the fragmentation of precursor ions. By analyzing the product ion spectra, it is possible to identify the positions of modifications, such as hydroxylation, on the steroid backbone. upf.edusemanticscholar.org For instance, the fragmentation patterns of 6-hydroxy-prednisolone have been studied, and similar principles can be applied to elucidate the structure of this compound. nih.gov The study of mass spectrometric fragmentation provides crucial structural information about the product ions, which aids in proposing reliable structures for detected metabolites. upf.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural and stereochemical analysis of organic molecules, including steroids. nih.gov While MS provides information on molecular weight and fragmentation, NMR allows for the detailed determination of the carbon-hydrogen framework and the relative stereochemistry of the molecule. nih.govcore.ac.uk

For steroids, 1H NMR and 13C NMR spectra provide information on the chemical environment of each proton and carbon atom, respectively. nih.govrsc.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivities between protons and between protons and carbons, which is essential for unambiguous signal assignment. core.ac.uknih.gov The nuclear Overhauser effect (NOE) can be used to determine the spatial proximity of protons, providing critical information for stereochemical assignments. nih.gov While powerful, NMR is less sensitive than MS and typically requires a larger amount of purified sample.

UV-Visible Spectroscopy for Quantitative Determination in Research Assays

UV-Visible spectroscopy is a widely used technique for the quantitative determination of corticosteroids in pharmaceutical formulations and research assays. semanticscholar.orgresearchgate.net Prednisolone and its derivatives contain a chromophore that absorbs UV radiation, typically with a maximum absorbance (λmax) around 244-246 nm in methanol. semanticscholar.org

The concentration of the analyte can be determined by measuring its absorbance at the λmax and applying the Beer-Lambert law. researchgate.net This method is relatively simple, cost-effective, and robust, making it suitable for routine quantitative analysis. semanticscholar.org However, it lacks the specificity of chromatographic and mass spectrometric methods and is therefore more susceptible to interference from other compounds that absorb at similar wavelengths. For complex mixtures, prior separation by techniques like HPLC is necessary to ensure accurate quantification. pnrjournal.com

The following table summarizes the applications of these advanced analytical methods:

MethodApplicationStrengthsLimitations
LC-MS/MS Identification and quantification of metabolites in complex mixturesHigh sensitivity and specificityHigher equipment cost
NMR Spectroscopy Complete structural and stereochemical elucidationProvides detailed structural informationLower sensitivity, requires pure sample
UV-Visible Spectroscopy Quantitative analysis in simple matricesSimple, cost-effective, robustLow specificity, prone to interference

Development of Bioanalytical Methods for Complex Preclinical Biological Samples

The development of bioanalytical methods for 9-hydroxylated prednisolone in complex preclinical biological samples, such as plasma, serum, and tissue homogenates, necessitates a strategic approach to sample preparation and instrumental analysis to ensure selectivity, sensitivity, and accuracy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of corticosteroids and their metabolites due to its superior specificity and sensitivity compared to conventional techniques like high-performance liquid chromatography (HPLC) with UV detection. nih.govresearchgate.net

Sample Preparation: The primary challenge in analyzing this compound in biological matrices is the removal of interfering endogenous substances, such as lipids and proteins, which can cause matrix effects and compromise the accuracy of the results. Several sample preparation techniques are commonly employed:

Protein Precipitation (PPT): This is a simple and rapid method involving the addition of an organic solvent, typically acetonitrile or methanol, to the sample to precipitate proteins. While efficient for initial cleanup, it may not be sufficient to remove all interfering components. nih.gov

Liquid-Liquid Extraction (LLE): LLE offers a higher degree of sample cleanup by partitioning the analyte of interest into an immiscible organic solvent, leaving behind more polar interfering substances in the aqueous phase. Solvents like methyl tert-butyl ether (MTBE) and ethyl acetate (B1210297) are frequently used for steroid extraction. nih.govpharmacyjournal.net

Solid-Phase Extraction (SPE): SPE provides a more selective and thorough cleanup by utilizing a solid sorbent to retain the analyte, which is then eluted with a specific solvent. This technique can effectively remove a wide range of interfering compounds and is amenable to automation for high-throughput analysis. unibe.ch

For hydroxylated metabolites, a combination of these techniques may be necessary to achieve the desired level of cleanliness. For instance, a protein precipitation step could be followed by SPE for comprehensive sample purification.

Chromatographic Separation: Reversed-phase liquid chromatography is the most common mode of separation for steroids. C18 columns are widely used, offering good retention and separation of these moderately polar compounds. pharmacyjournal.netresearchgate.net The choice of mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile with additives such as formic acid or ammonium formate, is optimized to achieve good peak shape and resolution from other metabolites and endogenous compounds. amazonaws.com Gradient elution is often employed to facilitate the separation of a wide range of analytes with different polarities within a reasonable run time. nih.gov

Mass Spectrometric Detection: Tandem mass spectrometry, particularly with a triple quadrupole instrument, is the preferred detection method for its high selectivity and sensitivity. nih.gov The analysis is typically performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and an internal standard are monitored. This approach significantly enhances the signal-to-noise ratio and provides a high degree of confidence in the identification and quantification of the analyte. Electrospray ionization (ESI) is a commonly used ionization source for corticosteroids. nih.gov

Below is an interactive data table summarizing typical parameters for an LC-MS/MS method for the analysis of a hydroxylated prednisolone metabolite.

ParameterCondition
Sample Preparation Protein precipitation with acetonitrile followed by solid-phase extraction (SPE)
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 90% B over 5 minutes
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition Analyte-specific precursor > product ion
Internal Standard Deuterated analog of the analyte

Detailed Research Findings: While specific studies on this compound are limited, research on other hydroxylated prednisolone metabolites provides valuable insights. For instance, a study on the urinary metabolites of prednisolone identified several hydroxylated species, including 6β-hydroxyprednisolone. nih.gov The methods employed involved enzymatic hydrolysis to cleave glucuronide conjugates, followed by liquid-liquid extraction. nih.gov Another study detailing the determination of prednisolone in rat plasma utilized a straightforward protein precipitation method, demonstrating its feasibility for preclinical samples. pharmacyjournal.netresearchgate.net The development of a multi-steroid analysis method highlighted the use of derivatization to enhance the ionization efficiency and sensitivity for certain steroids. nih.gov These findings underscore the adaptability of sample preparation and analytical techniques to suit the specific requirements of the analyte and the biological matrix.

Method Validation and Quality Control in Research Settings for 9-Hydroxylated Steroid Analysis

The validation of a bioanalytical method is crucial to ensure its reliability and reproducibility for its intended purpose. In a research setting, method validation for 9-hydroxylated steroid analysis should follow established guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) to ensure data integrity. nih.gov

Key Validation Parameters: A comprehensive method validation should assess the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, endogenous substances, and potential co-administered drugs. This is typically evaluated by analyzing blank matrix samples from multiple sources.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicates on the same day (intra-day) and on different days (inter-day). The acceptance criteria are generally within ±15% of the nominal concentration (±20% at the lower limit of quantification). nih.gov

Calibration Curve: The relationship between the instrument response and the concentration of the analyte. A calibration curve is generated using a series of standards of known concentrations, and its linearity is evaluated using a regression model.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.

Matrix Effect: The alteration of the analyte's ionization due to the presence of co-eluting, undetected components from the biological matrix. It is assessed by comparing the response of the analyte in a post-extraction spiked sample to that of a pure solution.

Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix. It is determined by comparing the analyte's response in a pre-extraction spiked sample to that in a post-extraction spiked sample.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at low temperatures. nih.gov

Quality Control in Research Settings: The implementation of a robust quality control (QC) system is essential for ensuring the reliability of the data generated during routine sample analysis. This involves the inclusion of QC samples at low, medium, and high concentrations in each analytical run. The results of the QC samples are used to accept or reject the run, ensuring that the method performs consistently over time. Participation in external quality assurance schemes, where available, can provide an additional layer of confidence in the accuracy of the measurements.

The following interactive data table presents typical acceptance criteria for a validated bioanalytical method for a hydroxylated steroid.

Validation ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal value (±20% at LLOQ)
Precision (CV%) ≤15% (≤20% at LLOQ)
Linearity (r²) ≥0.99
Matrix Effect Within 85-115%
Recovery Consistent, precise, and reproducible
Stability ≤15% deviation from nominal concentration

Detailed Research Findings: Studies on the validation of LC-MS/MS methods for various corticosteroids in biological fluids consistently report high levels of accuracy, precision, and sensitivity. nih.govresearchgate.net For example, a method for the simultaneous determination of six glucocorticoids in nude mice plasma reported calibration curves with excellent linearity and validated accuracy, precision, matrix effect, recovery, and stability within acceptable criteria. documentsdelivered.com Similarly, a validated method for prednisolone in rat plasma demonstrated good accuracy and selectivity. pharmacyjournal.net These studies exemplify the rigorous validation process required to establish a reliable bioanalytical method for corticosteroids and their metabolites in a preclinical research environment. The principles and practices from these studies are directly applicable to the development and validation of a method for this compound.

Emerging Research Directions and Future Prospects for 9 Hydroxylated Steroids

Design and Synthesis of Novel 9-Hydroxylated Steroid Scaffolds with Tuned Biological Profiles

The design and synthesis of novel steroid scaffolds are pivotal for the development of new therapeutic agents with improved efficacy and reduced side effects. The 9α-hydroxy group is a key structural feature in several potent synthetic corticosteroids, and its introduction is a critical step in their synthesis.

Historically, the synthesis of corticosteroids has relied on complex chemical pathways. However, the discovery of microbial hydroxylation has revolutionized the field. For instance, 9α-hydroxyandrost-4-ene-3,17-dione, a crucial intermediate in the synthesis of many corticosteroids, can be efficiently produced through the microbial transformation of sterols. This biocatalytic approach offers a more direct and stereoselective route to 9α-hydroxylated steroids compared to traditional chemical methods.

Current research is focused on creating novel 9-hydroxylated steroid analogues with tailored biological activities. This involves modifying other positions on the steroid nucleus to fine-tune the molecule's interaction with glucocorticoid and mineralocorticoid receptors. The structure-activity relationship (SAR) of corticosteroids is complex; for example, an 11β-hydroxyl group is generally important for glucocorticoid activity, while modifications at the C16 and C17 positions can significantly alter anti-inflammatory potency and reduce mineralocorticoid side effects. The presence of a 9α-hydroxyl group, in combination with other structural modifications, could lead to the development of compounds with unique therapeutic profiles.

Chemoenzymatic strategies are also being employed to generate novel steroid skeletons that are not readily accessible through conventional synthesis. These methods combine the selectivity of enzymatic reactions with the versatility of chemical synthesis to create a diverse range of modified steroids. By utilizing enzymes such as 3-ketosteroid 9α-hydroxylase (KSH), researchers can introduce the 9α-hydroxy group with high precision, which can then be followed by chemical modifications to complete the synthesis of the target molecule. This integrated approach is instrumental in exploring the therapeutic potential of new 9-hydroxylated steroid scaffolds.

Advancements in Sustainable and Green Biocatalytic Production of Steroid Intermediates

The pharmaceutical industry is increasingly embracing green chemistry principles to develop more sustainable and environmentally friendly manufacturing processes. In the context of steroid production, biocatalysis has emerged as a powerful tool for achieving these goals. Microbial transformations, in particular, offer a highly efficient and selective means of producing key steroid intermediates.

The production of 9-hydroxylated steroids is a prime example of the successful application of biocatalysis. Microorganisms such as Rhodococcus and Mycobacterium species have been identified and engineered to perform specific hydroxylation reactions on the steroid nucleus. These whole-cell biocatalysts can convert readily available sterol precursors into valuable intermediates like 9α-hydroxy-androst-4-ene-3,17-dione with high yields. This bio-based approach significantly reduces the need for hazardous reagents and minimizes the generation of chemical waste associated with traditional synthetic routes.

Furthermore, the development of continuous flow biocatalysis is a promising frontier for the green production of steroid intermediates. Continuous flow systems offer several advantages over traditional batch processes, including improved reaction control, higher productivity, and easier product isolation. By immobilizing microbial cells or enzymes within a reactor, it is possible to create a continuous and sustainable manufacturing process for 9-hydroxylated steroids.

Table 1: Comparison of Production Methods for 9-Hydroxylated Steroid Intermediates
MethodAdvantagesDisadvantagesKey Organisms/Enzymes
Chemical SynthesisWell-established, versatile for various modifications.Often requires harsh reagents, multiple steps, can have low stereoselectivity, generates significant waste.N/A (Chemical reagents and catalysts)
Microbial Biotransformation (Whole-cell)High regio- and stereoselectivity, milder reaction conditions, environmentally friendly, can use renewable feedstocks.Can have lower product titers, requires optimization of fermentation conditions, potential for byproduct formation.Rhodococcus sp., Mycobacterium sp.
Enzymatic Catalysis (Isolated Enzymes)Very high specificity, can be used in continuous flow systems, precise control over the reaction.Enzyme isolation and purification can be costly, cofactor regeneration may be required.3-ketosteroid 9α-hydroxylase (KSH), Cytochrome P450 monooxygenases.

Computational Modeling and Molecular Dynamics Simulations for Receptor Interactions of Modified Steroids

Computational tools have become indispensable in modern drug discovery and development, providing valuable insights into the interactions between ligands and their biological targets. In the realm of steroid research, molecular modeling and dynamics simulations are being used to understand how modifications to the steroid structure, such as the introduction of a 9-hydroxyl group, affect their binding to glucocorticoid (GR) and mineralocorticoid (MR) receptors.

Molecular dynamics (MD) simulations offer a more dynamic picture of the receptor-ligand interaction. By simulating the movement of atoms over time, MD can reveal conformational changes in the receptor that occur upon ligand binding. This information is crucial for understanding the molecular basis of agonist versus antagonist activity and can guide the design of steroids with specific functional profiles. Computational studies have also identified previously unexplored channels within the GR ligand-binding domain, opening up new possibilities for the design of novel, non-steroidal ligands that can modulate receptor activity in unique ways.

Furthermore, mechanistic computational models are being developed to simulate the entire steroidogenesis pathway. These models can predict how the inhibition or modulation of specific enzymes will affect the production of various steroid hormones, providing a systems-level understanding of steroid metabolism. Such models are valuable for assessing the potential endocrine-disrupting effects of chemicals and for designing drugs that target specific steps in the steroid synthesis cascade.

Exploration of Non-Genomic Mechanisms of Action for 9-Hydroxylated Steroids

The classical mechanism of action for corticosteroids involves binding to cytosolic receptors, translocation to the nucleus, and regulation of gene expression. This genomic pathway typically takes hours to manifest its effects. However, it is now well-established that corticosteroids can also elicit rapid, non-genomic effects that occur within seconds to minutes. These rapid actions are too swift to be explained by changes in gene transcription and are thought to be mediated by membrane-bound receptors.

The exploration of these non-genomic mechanisms is a burgeoning area of research. It is believed that these rapid effects are initiated by the interaction of corticosteroids with membrane-bound glucocorticoid receptors (mGRs). The exact identity of these receptors is still under investigation, but they may include membrane-associated forms of the classical GR as well as novel G protein-coupled receptors.

The non-genomic actions of corticosteroids are diverse and can involve the modulation of intracellular signaling cascades, such as those involving second messengers like calcium ions (Ca2+) and mitogen-activated protein (MAP) kinases. These rapid signaling events can influence a wide range of cellular processes, including neuronal excitability, neurotransmitter release, and inflammatory responses.

While specific studies on the non-genomic effects of 9-hydroxylated steroids are limited, it is highly probable that these compounds also engage in such rapid signaling pathways. The presence of the 9-hydroxyl group could potentially alter the affinity of the steroid for mGRs or influence the downstream signaling events. Understanding the non-genomic actions of 9-hydroxylated steroids could lead to the development of new therapeutic strategies that leverage these rapid effects for conditions requiring immediate intervention.

Potential of 9-Hydroxylated Steroids as Research Probes or Biochemical Markers

Modified steroids, including 9-hydroxylated derivatives, have significant potential as tools for biomedical research. By virtue of their specific interactions with receptors and enzymes, they can be used as probes to investigate the intricacies of steroid signaling pathways. For example, a radiolabeled or fluorescently tagged 9-hydroxylated steroid could be used to visualize the distribution of its target receptors in tissues and cells.

Furthermore, there is growing interest in identifying biomarkers that can predict or monitor the response to corticosteroid therapy. The metabolic products of administered steroids are prime candidates for such biomarkers. Given that 9-hydroxy prednisolone (B192156) is a hydroxylated form of prednisolone, it could potentially serve as a biomarker of prednisolone metabolism or efficacy.

Metabolomic studies, which involve the comprehensive analysis of small molecules in biological samples, are being used to identify metabolic "fingerprints" associated with corticosteroid treatment. These studies have shown that prednisone (B1679067) administration leads to distinct changes in the serum metabolome. It is conceivable that the levels of 9-hydroxy prednisolone or other hydroxylated metabolites could correlate with clinical outcomes or the occurrence of side effects.

Q & A

Q. What analytical techniques are recommended for structural characterization of 9-Hydroxy Prednisolone in preclinical studies?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm stereochemistry and functional groups. For example, hydroxyl and ketone groups in this compound can be identified via chemical shifts (e.g., δ 1.0–2.5 ppm for methyl groups).
  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : Employ reverse-phase HPLC with C18 columns and electrospray ionization (ESI-MS) to determine purity and molecular weight (M.W. 360.45 g/mol as per ).
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic peaks for hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) groups.
  • Reference Standards : Use certified pharmaceutical secondary standards (e.g., Prednisolone Acetate analogs in ) for calibration. Guidelines: Follow NIH preclinical reporting standards, including detailed descriptions of equipment and statistical validation .

Q. What are the critical considerations for synthesizing this compound to ensure purity and yield?

Methodological Answer:

  • Reaction Optimization : Control temperature (e.g., 25–40°C) and pH (neutral to slightly alkaline) during hydroxylation to minimize byproducts.
  • Purification : Use column chromatography (silica gel) or preparative HPLC to isolate this compound from reaction mixtures.
  • Impurity Profiling : Quantify residual solvents and intermediates via gas chromatography (GC) or thin-layer chromatography (TLC).
  • Documentation : Report synthesis protocols in line with Pharmaceutical Research guidelines, including manufacturer details for reagents and instruments .

Q. What are the key regulatory guidelines for reporting this compound in preclinical studies?

Methodological Answer:

  • NIH Compliance : Disclose animal/cell line sources, ethical approvals, and statistical methods (e.g., ANOVA for dose-response studies) as per .
  • Data Reproducibility : Include biological replicates (n ≥ 3) and explicit descriptions of experimental conditions (e.g., solvent systems, incubation times).
  • Safety Protocols : Adhere to OSHA HCS guidelines for handling glucocorticoids, including PPE (respiratory filters, nitrile gloves) and waste disposal .

Advanced Research Questions

Q. How can researchers design experiments to assess the biological activity of this compound compared to its parent compound?

Methodological Answer:

  • In Vitro Assays :
  • Use HT-29 colon cancer cells (as in ) to compare anti-proliferative effects via MTT assays.
  • Measure IC₅₀ values for this compound vs. Prednisolone, with dose ranges (e.g., 1–100 μM).
    • In Vivo Models :
  • Conduct pharmacokinetic (PK) studies in rodent models, comparing bioavailability and half-life.
  • Apply FINER criteria (Feasible, Novel, Ethical) to justify sample sizes and endpoints .

Q. How should contradictory data on the pharmacokinetic (PK) properties of this compound be analyzed?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple studies (e.g., ’s approach to prednisolone dosing) using random-effects models to account for heterogeneity.
  • Sensitivity Analysis : Test robustness of results by excluding outliers or adjusting covariates (e.g., age, metabolic enzymes).
  • Bayesian Statistics : Estimate posterior probabilities for PK parameters (e.g., clearance rate) to quantify uncertainty. Note: Address imprecision and bias through power calculations and blinded experiments .

Q. What in silico approaches can predict the metabolic pathways of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4).
  • Quantitative Structure-Activity Relationship (QSAR) : Train models on datasets of glucocorticoid metabolites to predict hepatic clearance.
  • Machine Learning : Apply gradient-boosted trees (as in ’s prednisolone dose prediction) to classify metabolic stability. Tools: Cite software (e.g., Schrödinger Suite, Python’s scikit-learn) and validate predictions with in vitro microsomal assays .

Data Presentation and Reporting Standards

  • Tables : Include comparative data on IC₅₀ values, PK parameters, or impurity levels (e.g., % purity via HPLC).
  • Statistical Methods : Specify tests (e.g., Student’s t-test, Bonferroni correction) and software (e.g., GraphPad Prism, R).
  • Ethical Compliance : Reference IRB approvals and informed consent protocols for human-derived samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.